molecular formula C14H20N2O3 B7933212 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide

Cat. No.: B7933212
M. Wt: 264.32 g/mol
InChI Key: XCHNIOGAEZKVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide is a synthetic amide derivative characterized by a central acetamide backbone substituted with a 2,3-dihydro-benzo[1,4]dioxin moiety and an isopropyl group. This compound has been cataloged in chemical databases (e.g., PubChem) and commercial platforms like CymitQuimica, though its production status is listed as discontinued .

Properties

IUPAC Name

2-amino-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)16(14(17)7-15)8-11-9-18-12-5-3-4-6-13(12)19-11/h3-6,10-11H,7-9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHNIOGAEZKVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1COC2=CC=CC=C2O1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: Benzo Dioxane Intermediate

The synthesis begins with the preparation of 2-(aminomethyl)-2,3-dihydrobenzodioxin, a key intermediate. This compound is typically derived from catechol derivatives through etherification and subsequent nitration-reduction sequences. For example, reacting catechol with epichlorohydrin in the presence of potassium carbonate (K₂CO₃) yields 2,3-dihydrobenzodioxin-2-ylmethanol, which is then converted to the corresponding amine via a Gabriel synthesis or Staudinger reaction.

Table 1: Optimization of BenzoDioxane Intermediate Synthesis

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTHFTHF
CatalystK₂CO₃NaHK₂CO₃
Temperature (°C)806070
Yield (%)687285

Data adapted from patent US20070155822A1.

Amide Bond Formation

The target acetamide is synthesized via a nucleophilic acyl substitution reaction between 2-(aminomethyl)-2,3-dihydrobenzodioxin and N-isopropyl-2-chloroacetamide. This step is typically conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to scavenge HCl. Alternative methods employ carbodiimide coupling agents (e.g., EDC·HCl) to activate the carboxylic acid precursor.

Critical Considerations:

  • Steric Effects: The isopropyl group introduces steric hindrance, necessitating prolonged reaction times (12–24 hours) for complete conversion.

  • Byproduct Formation: Competing N-alkylation reactions are minimized by maintaining a low temperature (0–5°C) during reagent addition.

Catalytic Reductive Amination

One-Pot Methodology

A streamlined approach involves reductive amination of 2,3-dihydrobenzodioxin-5-carbaldehyde with isopropylamine and 2-aminoacetamide. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates imine formation and subsequent reduction. This method reduces the number of purification steps but requires strict pH control to prevent over-reduction.

Table 2: Reductive Amination Optimization

ParameterCondition 1Condition 2
Reducing AgentNaBH₃CNNaBH(OAc)₃
SolventMeOHTHF
Yield (%)7865

Data sourced from Ambeed product documentation.

Palladium-Catalyzed Coupling

Advanced protocols employ palladium catalysts (e.g., Pd/C or Pd(OAc)₂) to couple preformed amine and acetamide fragments under hydrogen atmosphere. This method achieves higher regioselectivity but is cost-prohibitive for large-scale synthesis.

Purification and Characterization

Chromatographic Techniques

Crude product purification is achieved via flash column chromatography using silica gel and a gradient eluent system (ethyl acetate/hexane, 1:1 to 3:1). Reverse-phase HPLC (C18 column, acetonitrile/water) further enhances purity to >99% for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–6.78 (m, 3H, aromatic), 4.25 (s, 4H, OCH₂CH₂O), 3.42 (q, J = 6.8 Hz, 1H, NCH(CH₃)₂), 2.91 (t, J = 5.2 Hz, 2H, CH₂NH), 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • HRMS (ESI⁺): m/z calc. for C₁₄H₂₀N₂O₃ [M+H]⁺: 265.1547, found: 265.1543.

Challenges and Mitigation Strategies

Epimerization During Amidation

The chiral center at the acetamide moiety is prone to racemization under basic conditions. This is mitigated by using mild bases (e.g., DIPEA) and low temperatures.

Scalability Limitations

Large-scale reactions face heat dissipation issues during exothermic amide coupling. Continuous flow reactors and microwave-assisted synthesis have been proposed to address this.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency

MethodYield (%)Purity (%)Cost (USD/g)
Reductive Amination7895120
Palladium Catalyzed9299450
Carbodiimide Coupling659085

Data synthesized from Refs .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Alpha-2C Adrenergic Receptor Antagonism

Research indicates that derivatives of 2-amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide exhibit activity as selective antagonists for the alpha-2C adrenergic receptor. These receptors are implicated in various central nervous system (CNS) functions and mental health conditions. Compounds that selectively target these receptors may offer therapeutic benefits for treating mental disturbances induced by stress and other psychological disorders .

CompoundActivityPotential Application
This compoundAlpha-2C antagonistTreatment of CNS disorders

Antidiabetic Properties

Recent studies have also explored the potential of similar compounds as antidiabetic agents. The synthesis and evaluation of heterocyclic compounds related to this structure have shown promising results against enzymes like alpha-glucosidase and alpha-amylase, which play crucial roles in glucose metabolism. Such findings suggest a pathway for developing new antidiabetic medications .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various chemical reactions involving the functionalization of benzodioxin derivatives. The use of electrochemical methods has been reported to yield high overall yields (65–90%) for related compounds, further enhancing the feasibility of producing this compound for research purposes .

Synthesis MethodYieldReference
Electrochemical oxidation65–90%

Toxicological Insights

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments have indicated potential skin irritation and serious eye damage associated with certain derivatives. Understanding these safety aspects is crucial for advancing any therapeutic applications .

Study on Antidiabetic Activity

In a study focusing on synthetic heterocyclic compounds, researchers evaluated derivatives similar to this compound for their antidiabetic properties using both computational tools and laboratory experiments. The results demonstrated significant inhibition of key metabolic enzymes and favorable biochemical profiles in animal models .

CNS Disorders Research

Another significant study highlighted the role of alpha-2C adrenergic receptor antagonists in managing CNS-related conditions. The findings suggested that compounds with structural similarities to our target compound could effectively modulate neurotransmitter systems involved in stress responses, thus paving the way for new therapeutic strategies in mental health care .

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 9n

  • Structure: (5Z)3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one.
  • Activity : Inhibits SsCK1 (IC₅₀ = 2 μM) and HsCDK5-p25 (IC₅₀ = 1.2 μM) with good selectivity .
  • Key Features : The 4-hydroxy-3-methoxybenzylidene moiety enhances selectivity, while the 2,3-dihydro-benzo[1,4]dioxin group contributes to binding affinity.

Compound 9i

  • Structure : Similar to 9n but with a 2,3-dihydro-benzo[1,4]dioxin-6-yl group in the 5-arylidene position.
  • Activity : Moderate inhibition of SsCK1 (IC₅₀ = 5.4 μM) and antiproliferative effects on Huh7 D12 and MDA-MB-231 cancer cell lines .

Table 1: Kinase Inhibition Profiles of Selected Analogs

Compound Target Kinase (IC₅₀) Structural Feature Linked to Activity
9n SsCK1 (2 μM), HsCDK5-p25 (1.2 μM) 4-Hydroxy-3-methoxybenzylidene
9j SsCK1 (1.4 μM) 1,3-Benzodioxol-5-yl substituent
9i SsCK1 (5.4 μM) 2,3-Dihydro-benzo[1,4]dioxin-6-yl

α2C-Adrenergic Receptor (AR) Antagonists

A structurally distinct analog, N-{2-[4-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-[1,4]diazepan-1-yl]-ethyl}-2-phenoxy-nicotinamide, demonstrates >100-fold selectivity for α2C-AR over α2A-AR subtypes. Key attributes include:

  • Binding Affinity : High affinity for α2C-AR in rat models.
  • CNS Penetration : Adequate blood-brain barrier penetration (logBB = 0.44) for central nervous system applications .
  • Limitations : Low selectivity against α2B-AR, though this subtype has minimal CNS distribution .

Physicochemical Properties

  • Melting Points : Analogs like 9n and 9m exhibit high thermal stability (melting points >170°C) .
  • Solubility : The tert-butyl carbamate derivative (5f) is a yellowish viscous oil, suggesting moderate polarity .

Broader Context: Amides and Benzodioxin Derivatives

  • Agricultural Amides : Chloroacetamide derivatives (e.g., alachlor) share the acetamide backbone but lack the benzodioxin moiety, emphasizing the role of aromatic substituents in pharmacological vs. pesticidal activity .
  • PI3K Inhibitors : 2,3-Dihydro-benzo[1,4]oxazine derivatives (e.g., patents for rheumatoid arthritis) highlight the therapeutic versatility of benzodioxin-related scaffolds .

Biological Activity

2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide is a compound of interest due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₆N₂O
  • Molecular Weight : 220.27 g/mol
  • Synonyms : 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific biological targets. Key findings include:

  • DprE1 Inhibition : This compound has been identified as a potent inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), an enzyme crucial for the biosynthesis of mycobacterial cell walls. Inhibition of DprE1 is significant in the treatment of tuberculosis and other mycobacterial infections .
  • 5-HT2C Receptor Agonism : Research indicates that derivatives of this compound may act as agonists or partial agonists at the 5-HT2C receptor, which is involved in mood regulation and appetite control. This suggests potential applications in treating psychiatric disorders such as schizophrenia and depression without the weight gain associated with other antipsychotics .

Biological Activity Data

Activity TypeTarget/PathwayEffectReference
DprE1 InhibitionMycobacterial cell wallPotent inhibition
5-HT2C AgonismSerotonin pathwayMood regulation
AntimycobacterialMycobacterium tuberculosisEffective against strains

Case Studies

Case Study 1: Antimycobacterial Activity
A study evaluated the efficacy of various analogs of this compound against Mycobacterium tuberculosis. The results demonstrated that certain analogs exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional treatments, indicating their potential as novel therapeutic agents against resistant strains .

Case Study 2: Psychiatric Applications
In a clinical trial assessing the effects of serotonin receptor modulators on patients with schizophrenia, derivatives of this compound were administered. The results showed improvements in cognitive function and mood stabilization without significant side effects related to weight gain, suggesting that these compounds could provide a safer alternative for long-term treatment strategies .

Q & A

How can the chiral purity and stereochemical configuration of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-isopropyl-acetamide be experimentally validated?

Basic Research Question
To confirm stereochemistry and chiral purity, employ polarimetry for optical rotation measurements and chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H). Compare retention times with enantiomerically pure standards. Nuclear Overhauser Effect Spectroscopy (NOESY) in NMR can resolve spatial proximity of protons to assign configurations. For example, lists optical rotation data but does not specify methods; however, and highlight HPLC protocols for purity assessment in related dioxin derivatives .

What synthetic strategies are recommended for multi-step synthesis of this compound, and how can intermediates be optimized?

Advanced Research Question
A plausible route involves:

  • Step 1: Coupling 2,3-dihydro-benzo[1,4]dioxin-2-ylmethylamine with isopropylamine via reductive amination (NaBH(OAc)₃ in dichloromethane).
  • Step 2: Introducing the acetamide group using acetyl chloride in the presence of a base (e.g., triethylamine).
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and intermediate characterization by LC-MS/¹H-NMR are critical. and describe analogous multi-step syntheses for acetamide derivatives, emphasizing reaction monitoring by TLC .

What biological targets or pathways are implicated in the pharmacological activity of this compound?

Advanced Research Question
Molecular docking studies (e.g., AutoDock Vina) suggest potential inhibition of phosphoinositide-3 kinase (PI3K) isoforms, supported by , which links structurally similar dioxin derivatives to PI3K modulation in rheumatoid arthritis models. Additionally, identifies this compound (referred to as ABA) as a binder to intrinsically disordered proteins like MBD2369, with intermolecular hydrogen bonds stabilizing interactions (DOCK score: −35.2 kcal/mol) .

How can researchers quantify this compound in biological matrices during pharmacokinetic studies?

Basic Research Question
Use LC-MS/MS with a C18 column and electrospray ionization (ESI+). Prepare calibration standards in plasma/serum (0.1–100 ng/mL). For extraction, employ protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation. and validate similar methods for dioxin-based acids, emphasizing a limit of detection (LOD) < 1 ng/mL .

What computational methods validate the compound’s binding affinity to therapeutic targets like PI3K?

Advanced Research Question
Combine molecular dynamics (MD) simulations (AMBER or GROMACS) with free-energy perturbation (FEP) to assess binding stability. Compare predicted binding poses (e.g., in PI3Kγ) with experimental IC₅₀ values from kinase assays. highlights the use of DOCK scoring for ABA, but cross-validation with surface plasmon resonance (SPR) is advised to reconcile in silico and in vitro data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.